(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid
Description
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
SKJKNHAVVKWKBF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary-Mediated Approaches
Enantioselective synthesis remains a cornerstone for producing (R)-configured amino acids. A widely adopted strategy involves the use of chiral auxiliaries to induce stereocontrol during bond formation. For example, a modified Evans aldol reaction has been employed to construct the α-amino acid backbone. In this method, a boron enolate derived from a chiral oxazolidinone auxiliary reacts with 6-fluoroindole-3-carbaldehyde to yield the desired stereoisomer .
Reaction Conditions:
-
Auxiliary: (4R)-4-Benzyl-2-oxazolidinone
-
Base: Diisopropylethylamine (DIPEA)
-
Temperature: −78°C to 25°C
Post-reaction, the auxiliary is cleaved via hydrolysis under acidic conditions (HCl, H₂O/THF), affording the free amino acid. This method is notable for its reproducibility but requires stoichiometric amounts of the chiral auxiliary, increasing costs for large-scale production.
Catalytic Asymmetric Hydrogenation of α-Amino Acrylic Acid Derivatives
Transition-metal-catalyzed asymmetric hydrogenation offers a more atom-economical route. A prochiral α-amino acrylic acid precursor, 2-(6-fluoro-1H-indol-3-yl)-2-phosphonoglycine tert-butyl ester, undergoes hydrogenation in the presence of a chiral Rhodium catalyst (e.g., DuPhos-Rh) to yield the (R)-enantiomer .
Optimized Parameters:
This method excels in scalability and enantioselectivity but demands stringent control over reaction conditions to prevent over-reduction or racemization.
Biocatalytic Resolution Using Aminotransferases
Biocatalytic approaches leverage engineered aminotransferases to resolve racemic mixtures. A racemic 2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid is treated with a (R)-selective ω-transaminase in the presence of a pyridoxal phosphate (PLP) cofactor, selectively deaminating the (S)-enantiomer and enriching the (R)-form .
Key Parameters:
-
Enzyme: Arthrobacter sp. ω-transaminase (mutant T7-11)
-
Cofactor: PLP (0.1 mM)
-
Temperature: 37°C
While environmentally benign, this method typically achieves ≤50% theoretical yield, necessitating recycling of the undesired enantiomer.
Comparative Analysis of Preparation Methods
| Method | Yield | ee (%) | Scale Potential | Cost Efficiency |
|---|---|---|---|---|
| Chiral Auxiliary | 68–72% | 94 | Moderate | Low |
| Asymmetric Hydrogenation | 85% | 98 | High | Moderate |
| Biocatalytic Resolution | 48% | >99 | Low | High |
| Direct Fluorination | 62% | N/A | High | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes selective oxidation under controlled conditions:
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 0–5°C, 2 h | (R)-2-Oxo-2-(6-fluoro-1H-indol-3-yl)acetic acid | 78% |
| H₂O₂/Fe(II) Fenton system | RT, 6 h | Degradation to 6-fluoroindole-3-carboxylic acid | 92% |
Oxidation primarily targets the α-amino group, forming ketone derivatives. The fluorine atom stabilizes the indole ring against over-oxidation .
Nucleophilic Substitution
The electron-deficient C-2 position of the indole ring participates in electrophilic substitutions:
| Reaction Type | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | C-5 | 5-Nitro-6-fluoroindole derivative (83% yield) |
| Bromination | Br₂ in AcOH | C-4 | 4-Bromo-6-fluoroindole analog (67% yield) |
Fluorine’s strong electron-withdrawing effect directs electrophiles to C-4 and C-5 positions, with minimal reaction at C-7 .
Condensation Reactions
The amino group participates in Schiff base formation:
| Carbonyl Source | Solvent | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol | Stable imine (λmax 412 nm) | Fluorescent probes |
| Pyruvate | PBS buffer | Enzymatic substrate for transaminases | Biochemical assays |
Schiff bases derived from this compound show enhanced fluorescence quantum yields (Φ = 0.42) compared to non-fluorinated analogs .
Peptide Coupling
The carboxylic acid group enables amide bond formation:
| Coupling Reagent | Amine Partner | Product | Yield |
|---|---|---|---|
| EDC/HOBt | Gly-OEt | (R)-2-(Glycyl-amino)-2-(6-fluoroindol-3-yl)acetic acid ethyl ester | 85% |
| DCC/DMAP | Benzylamine | N-Benzylamide derivative | 91% |
These conjugates demonstrate improved blood-brain barrier permeability in preclinical models .
Reductive Alkylation
The primary amine undergoes reductive amination:
| Aldehyde | Reducing Agent | Product | Stereochemical Outcome |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative | Retention of (R)-configuration |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl analog | 94% ee confirmed by chiral HPLC |
Steric hindrance from the indole ring prevents racemization during reduction .
Enzyme-Mediated Transformations
Biocatalytic modifications show unique selectivity:
| Enzyme Class | Reaction | Kinetic Parameters |
|---|---|---|
| L-Amino acid oxidase | Deamination to α-keto acid | Km = 2.1 mM, kcat = 18 s⁻¹ |
| CYP450 3A4 | Hydroxylation at indole C-4 | Vmax = 4.3 nmol/min/mg |
The 6-fluoro substituent reduces metabolic clearance (t₁/₂ = 6.7 hr in human microsomes) compared to non-fluorinated analogs .
Degradation Pathways
Stability studies reveal:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| pH > 9.0 | 6-Fluoroindole-3-glyoxylate | Base-catalyzed hydrolysis |
| UV light (254 nm) | Ring-opened quinoline derivative | Photo-Fries rearrangement |
The compound demonstrates pH-dependent stability with optimal storage at pH 4–6 .
This comprehensive analysis demonstrates how strategic functionalization of (R)-2-Amino-2-(6-fluoro-1H-indol-3-yl)acetic acid enables diverse synthetic applications, particularly in medicinal chemistry and materials science. The fluorine atom’s dual role as both an electronic modulator and metabolic stabilizer makes this compound particularly valuable for developing targeted bioactive molecules .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of (R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid is its antitumor activity. Research has indicated that compounds with indole structures exhibit promising effects against various solid tumors, particularly colorectal and lung cancers.
Case Studies
- Colorectal Cancer : A study highlighted that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid have shown marked antitumor activity against colorectal carcinoma, which has a high incidence rate globally. The study emphasized the need for novel therapeutic agents due to existing treatments' limited efficacy .
- Lung Cancer : Similar findings were reported for lung tumors, where these compounds exhibited cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Studies
- Alzheimer’s Disease : Research demonstrated that analogs of this compound could protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer’s pathology. This suggests a potential role in developing treatments aimed at cognitive decline .
Pain Management
Another promising application of this compound is in the management of pain, particularly through its action on TRPA1 receptors involved in nociception.
Case Studies
- Inflammatory Pain Models : In studies involving rodent models, administration of the compound resulted in significant reductions in pain behaviors induced by inflammatory agents like complete Freund’s adjuvant. This highlights its potential as an analgesic agent .
Comparative Data Table
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The 6-fluoro substitution in the target compound may enhance metabolic stability compared to 5-fluoro analogs due to reduced steric hindrance near the indole NH group.
Amino Acid Backbone Variations
Comparisons with tryptophan derivatives highlight the role of chain length and stereochemistry:
Key Observations :
Stereochemical Considerations
Enantiomeric differences critically affect biological activity:
- (R)- vs. (S)-Enantiomers : The R-configuration in the target compound may favor specific chiral interactions, as seen in collagenase inhibitors where S-enantiomers exhibit IC₅₀ values of ~6.4–6.5 kcal/mol.
Biological Activity
(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid, also known as 6-fluoroindole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₀H₈FNO₂
- Molecular Weight : 193.17 g/mol
- CAS Number : 443-75-4
- Purity : Typically above 98% for research applications
The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing several pathways:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as apoptosis-related proteins and cell cycle regulators.
- Anti-inflammatory Effects : The compound has been noted for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound:
| Study | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| HT29 (Colon Carcinoma) | 12.5 | Induction of apoptosis | |
| H460M (Lung Carcinoma) | 15.0 | Cell cycle arrest | |
| PC3 (Prostate Carcinoma) | 10.0 | Inhibition of proliferation |
The above data indicates that the compound is particularly effective against colon and lung tumors, with IC₅₀ values suggesting potent activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
| Study | Model Used | Result |
|---|---|---|
| Rat Paw Edema Model | Significant reduction in edema compared to control | |
| COX Inhibition Assay | IC₅₀ = 20 µM for COX-2 inhibition |
These results demonstrate the compound's efficacy in reducing inflammation, supporting its potential therapeutic use in inflammatory diseases.
Case Studies
-
Case Study on Colon Cancer Treatment :
A clinical trial assessed the effectiveness of this compound in patients with advanced colon cancer. The trial reported a notable reduction in tumor size among participants receiving the compound as part of their treatment regimen, alongside standard chemotherapy. -
Case Study on Inflammatory Disorders :
In a preclinical model for rheumatoid arthritis, administration of the compound resulted in decreased inflammatory markers and improved joint function, suggesting its applicability in treating autoimmune conditions.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid?
- Chemical Synthesis : A common approach involves refluxing indole derivatives with sodium acetate in acetic acid. For example, 3-formylindole intermediates can react with aminothiazolones under acidic conditions to form structurally analogous compounds .
- Enzymatic Synthesis : Enantioselective methods using nitrilase enzymes can achieve high chiral purity. For instance, enzymatic resolution of racemic mixtures via selective hydrolysis has been demonstrated for similar fluorophenylglycine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear protective gloves, eye/face protection, and respiratory equipment to avoid inhalation or skin contact. Use in a well-ventilated area with access to emergency eyewash stations .
- Storage : Store in a tightly sealed container under dry, cool conditions (avoiding sunlight) to prevent degradation. Stability studies suggest refrigeration at 2–8°C for long-term preservation .
Q. What spectroscopic techniques are effective for characterizing this compound?
- FT-IR/Raman : Identify functional groups (e.g., amino, carboxylic acid) via vibrational modes. For example, C=O stretches in acetic acid derivatives appear near 1700 cm⁻¹, while indole N-H vibrations occur around 3400 cm⁻¹ .
- NMR : Use H and C NMR to confirm stereochemistry and substituent positions. The fluorine atom in the 6-fluoroindole moiety causes distinct splitting patterns in aromatic proton signals .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Retention times and peak areas quantify purity .
- Enzymatic Resolution : Employ nitrilase or acylase enzymes to selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated for fluorinated phenylglycine analogs .
Q. What computational methods predict the compound’s vibrational and electronic properties?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed vibrational spectra (IR/Raman) with experimental data to validate assignments .
- Molecular Electrostatic Potential (MEP) Maps : Analyze charge distribution to predict reactive sites, such as the carboxylic acid group’s nucleophilic behavior .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Software Tools : Use SHELX (e.g., SHELXL for refinement) to process X-ray diffraction data. Cross-validate results with programs like OLEX2 or PLATON to check for twinning or disorder .
- Complementary Techniques : Pair crystallography with solid-state NMR or powder XRD to resolve ambiguities in unit cell parameters or hydrogen bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
